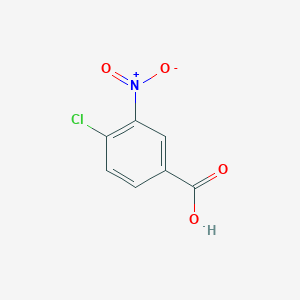

4-Chloro-3-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8440. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Chlorobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXQXFGFOLXAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059143 | |

| Record name | Benzoic acid, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-99-1 | |

| Record name | 4-Chloro-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-3-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-chloro-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MLZ915Q9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chloro-3-nitrobenzoic acid chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 4-Chloro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a vital building block in organic synthesis. Its unique structural features, comprising a chlorine atom, a nitro group, and a carboxylic acid moiety on a benzene (B151609) ring, impart a versatile reactivity profile. This makes it a valuable intermediate in the production of a wide range of commercially significant compounds, including pharmaceuticals, dyes, and fungicides.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its applications in various fields of chemical research and development.

Chemical and Physical Properties

This compound is a light yellow to cream-colored crystalline powder.[3][4] The presence of the electron-withdrawing nitro and chloro groups, along with the carboxylic acid group, significantly influences its chemical and physical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClNO₄ | [1][3][5][6][7][8][9] |

| Molecular Weight | 201.56 g/mol | [1][5][8][10] |

| CAS Number | 96-99-1 | [1][5][6][8][11] |

| Appearance | White to light yellow crystalline powder | [3][9] |

| Melting Point | 180-183 °C | [4][9][12][13] |

| Boiling Point | 371.6 ± 27.0 °C (Predicted) | [4][12][13] |

| Density | ~1.64 g/cm³ | [9][12][14] |

| pKa | 3.35 ± 0.10 (Predicted) | [3][4] |

| Solubility | Insoluble in water; Sparingly soluble in acetone (B3395972) and ethanol. | [9][11] |

Experimental Protocols

The most common method for the synthesis of this compound is the electrophilic aromatic substitution (nitration) of 4-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.[5]

Synthesis of this compound via Nitration of 4-Chlorobenzoic Acid

This protocol describes a common laboratory-scale synthesis.

Materials:

-

4-chlorobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Crushed ice

-

Water

Procedure:

-

Suspend 78.25 g of 4-chlorobenzoic acid in 400 ml of 1,2-dichloroethane in a suitable reaction vessel.

-

With stirring, add 99.0 g of a mixed acid solution (containing 35.2% nitric acid and 64.2% sulfuric acid) dropwise over 3 hours, maintaining the temperature at 40°C.[15]

-

After the addition is complete, continue stirring the mixture for an additional 2 hours at 40°C.[15]

-

Pour the reaction mixture onto 300 ml of crushed ice and water.[15]

-

Distill off the 1,2-dichloroethane.

-

Filter the remaining aqueous suspension to collect the solid product.[15]

-

Wash the product with water and dry it at 90°C.[15]

This procedure typically yields a high purity product with a melting point of 182.9° to 184.0°C.[15]

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and dye industries.[1][2] Its functional groups can be selectively manipulated to introduce further complexity, making it a valuable precursor for active pharmaceutical ingredients (APIs).

The compound's utility stems from the distinct reactivity of its substituents. The carboxylic acid can be converted to esters, amides, or acid chlorides. The nitro group can be readily reduced to an amine, which is a common step in the synthesis of heterocyclic compounds and other complex molecules. The chlorine atom can undergo nucleophilic substitution, although this is less facile due to the deactivating effect of the other groups.

Caption: The role of this compound as a versatile intermediate in chemical synthesis.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[6][8][13][16] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[16][17] Work should be conducted in a well-ventilated area, such as a fume hood.[9][16] In case of contact, flush the affected area with plenty of water.[6][16] For detailed safety information, refer to the Safety Data Sheet (SDS).[6][13][16][17]

References

- 1. sdichem.com [sdichem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 96-99-1 [chemicalbook.com]

- 5. This compound | 96-99-1 | Benchchem [benchchem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. Benzoic acid, 4-chloro-3-nitro- [webbook.nist.gov]

- 8. This compound | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(96-99-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. This compound [chemister.ru]

- 12. chembk.com [chembk.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. This compound [stenutz.eu]

- 15. prepchem.com [prepchem.com]

- 16. This compound Manufacturers, SDS [mubychem.com]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Chloro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-chloro-3-nitrobenzoic acid, a key chemical intermediate in various industrial and pharmaceutical applications. The document details its chemical structure, physicochemical properties, synthesis protocols, and role in drug development, presenting data in a clear and accessible format for technical audiences.

Chemical Identity and Structure

This compound is an aromatic organic compound characterized by a benzoic acid core substituted with both a chloro and a nitro group.[1][2] The IUPAC name for this compound is 4-chloro-3-nitro-benzoic acid.[1]

Molecular Structure:

The structure consists of a benzene (B151609) ring where the carboxylic acid group is at position 1. A chlorine atom is substituted at position 4, and a nitro group is at position 3.[2][3] This substitution pattern is crucial for its reactivity and utility as a synthetic intermediate.[1]

Key Identifiers:

| Identifier | Value |

| CAS Number | 96-99-1[1][2][4][5] |

| Molecular Formula | C₇H₄ClNO₄[1][2][4][5] |

| Molecular Weight | 201.56 g/mol [1][6] |

| InChI Key | DFXQXFGFOLXAPO-UHFFFAOYSA-N[2][5] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)--INVALID-LINK--[O-])Cl[2] |

| Synonyms | 3-Nitro-4-chlorobenzoic acid, p-Chloro-m-nitrobenzoic acid[4][5] |

Physicochemical Properties

This compound is a pale yellow crystalline solid at room temperature.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Appearance | Pale yellow crystalline powder | [1][2] |

| Melting Point | 180-183 °C | [7][8] |

| Boiling Point | 371.6 ± 27.0 °C (Predicted) | [7][8] |

| Density | ~1.64 g/cm³ | [8][9][10] |

| pKa | 3.35 ± 0.10 (Predicted) | [2] |

| Water Solubility | 342.7 mg/L (temperature not stated) | [2] |

| Organic Solvent Solubility | Soluble in ethanol, methanol, and acetone | [1][2][4] |

The solubility of this compound is influenced by pH; it is more soluble in alkaline solutions where the carboxylic acid group is deprotonated.[1]

Spectral Data

Spectral analysis is essential for the identification and characterization of this compound. Key spectral data are provided below.

| Spectroscopy | Key Features |

| ¹H NMR (400 MHz, DMSO-d₆) | Data available, specific shifts depend on reference. |

| Mass Spectrum (Electron Ionization) | Available through the NIST WebBook.[5][11][12] |

| IR Spectrum (KBr disc) | Available through Guidechem and the NIST WebBook.[8][11] |

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound is the nitration of 4-chlorobenzoic acid.[3]

Experimental Protocol: Nitration of 4-Chlorobenzoic Acid

This protocol is adapted from established synthetic methods.[13][14]

Materials:

-

4-chlorobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Water

Procedure:

-

Suspend 78.25 g of 4-chlorobenzoic acid in 400 ml of 1,2-dichloroethane in a suitable reaction vessel.[14]

-

Prepare a nitrating mixture of 99.0 g of mixed acid containing 35.2% nitric acid and 64.2% sulfuric acid.[14]

-

Add the nitrating mixture dropwise to the suspension over 3 hours while maintaining the temperature at 40°C with stirring.[14]

-

After the addition is complete, continue stirring for an additional 2 hours at 40°C.[14]

-

Pour the reaction mixture into 300 ml of water.[14]

-

Distill off the 1,2-dichloroethane.

-

Filter the resulting aqueous suspension to collect the solid product.[14]

-

Wash the product with water and dry at 90°C.[14]

Expected Yield: Approximately 96-99% with a melting point of 182.9° to 184.0° C.[14]

Synthesis Workflow Diagram:

Caption: Synthesis workflow for this compound.

Reactivity and Stability

This compound is a stable compound under normal storage conditions.[2][10] It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents.[2][15]

The compound can undergo various chemical reactions, including:

-

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by strong nucleophiles.[2]

-

Reduction: The nitro group can be reduced to an amino group, a common transformation in the synthesis of pharmaceuticals.

-

Esterification: The carboxylic acid group can be converted to an ester.

Hazardous decomposition products upon heating may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[10][15]

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals.[1][2] Its functional groups allow for diverse chemical transformations, making it a key intermediate in the synthesis of more complex molecules.[1]

Role as a Pharmaceutical Intermediate:

This compound serves as a crucial starting material in the synthesis of various active pharmaceutical ingredients (APIs).[2][4] For instance, it is a key raw material for the synthesis of the BRAF inhibitor Dabrafenib, a medication used to treat certain types of cancer.[16]

Logical Relationship in Drug Discovery:

The following diagram illustrates the role of this compound as a foundational intermediate in the development of therapeutic agents.

Caption: Role of this compound in drug discovery.

The presence of the chloro, nitro, and carboxylic acid groups provides multiple reaction sites, allowing for the construction of complex molecular architectures necessary for biological activity. The nitro group, in particular, can enhance the reactivity of the compound, which is beneficial for the development of bioactive substances.[1]

Safety Information

This compound is classified as an irritant.[10] It can cause skin, eye, and respiratory tract irritation.[10][17] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[15] Work should be conducted in a well-ventilated area.[15] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 96-99-1 | Benchchem [benchchem.com]

- 4. sdichem.com [sdichem.com]

- 5. Benzoic acid, 4-chloro-3-nitro- [webbook.nist.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound [stenutz.eu]

- 10. This compound(96-99-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. Benzoic acid, 4-chloro-3-nitro- [webbook.nist.gov]

- 12. Benzoic acid, 4-chloro-3-nitro- [webbook.nist.gov]

- 13. prepchem.com [prepchem.com]

- 14. prepchem.com [prepchem.com]

- 15. fishersci.com [fishersci.com]

- 16. guidechem.com [guidechem.com]

- 17. This compound | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitrobenzoic acid, with the CAS Number 96-99-1, is a substituted aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a wide array of organic compounds.[1][2] Its structure, featuring a carboxylic acid group, a chloro group, and a nitro group on a benzene (B151609) ring, imparts a unique reactivity profile that is leveraged in various industrial and research applications.[3] This compound is particularly significant in the pharmaceutical and agrochemical industries, where it functions as a key building block for active pharmaceutical ingredients (APIs) and pesticides.[1] Notably, it is a crucial precursor in the synthesis of the BRAF inhibitor Dabrafenib.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, analytical methodologies, and applications, with a focus on its role in drug development.

Physicochemical and Spectroscopic Properties

This compound typically appears as a light yellow to off-white crystalline powder.[1][2] It is sparingly soluble in water but demonstrates good solubility in organic solvents such as ethanol (B145695) and acetone.[4]

Physical and Chemical Properties

All quantitative data regarding the physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClNO₄ | [4][5] |

| Molecular Weight | 201.56 g/mol | [6][7] |

| CAS Number | 96-99-1 | [4][8] |

| Melting Point | 180-183 °C | [2][4] |

| Boiling Point | 371.6 °C at 760 mmHg | [9] |

| Density | ~1.64 g/cm³ | [2][9] |

| Appearance | White to light yellow crystalline powder | [4] |

| Water Solubility | 342.7 mg/L (temperature not stated) | [1][9] |

| XLogP3 | 1.8 | [7] |

Spectroscopic Data

Vibrational spectroscopy techniques like Fourier-transform infrared (FT-IR) and FT-Raman are essential for identifying the functional groups within the molecule. Key vibrational assignments are detailed in Table 2.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |

| Carboxylic Acid (-COOH) | O-H stretch | ~3100 | [5] |

| C=O stretch | ~1700 | [5] | |

| Nitro Group (-NO₂) | Asymmetric stretch | ~1530 | [5] |

| Symmetric stretch | ~1350 | [5] | |

| Aromatic Ring | C-H stretch | ~3070 | [5] |

| C-Cl stretch | ~750 | [5] |

Mass spectrometry and Nuclear Magnetic Resonance (NMR) are also used for its characterization.[7]

Synthesis and Experimental Protocols

The most prevalent method for synthesizing this compound is the electrophilic aromatic substitution (nitration) of 4-chlorobenzoic acid.[5] An alternative route involves the oxidation of 4-chloro-3-nitrotoluene (B146361).[1]

Protocol 1: Nitration of 4-Chlorobenzoic Acid

This protocol details the synthesis via the nitration of p-chlorobenzoic acid.

Materials:

-

p-Chlorobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

2-liter, 3-necked, round-bottom flask

-

Stirrer

-

Constant temperature bath

Procedure:

-

To a 2-liter, 3-necked, round-bottom flask, add 680 ml of concentrated H₂SO₄ and 400 g of p-chlorobenzoic acid.

-

Stir the mixture and cool it to 0°C using a constant temperature bath.

-

Prepare a nitrating mixture by combining 216 ml of concentrated HNO₃ and 216 ml of concentrated H₂SO₄.

-

Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature is maintained between 10°C and 25°C.

-

After the addition is complete, raise the reaction temperature to 37°C and allow the mixture to stir for 10-14 hours.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Filter the precipitate and dry the solid product, this compound. This method yields approximately 525.7 g (98.7% yield) with a melting point of 178°C -180°C. The product can often be used without further purification.

Protocol 2: Oxidation of 4-Chloro-3-nitrotoluene

This protocol describes an alternative synthesis route.[1]

Materials:

-

4-chloro-3-nitrotoluene

-

Potassium permanganate (B83412) (KMnO₄)

-

Ethanol

-

Water

Procedure:

-

Dissolve 38.0g (0.245mol) of 4-chloro-3-nitrotoluene in a mixture of 400mL of ethanol and 200mL of water.

-

Add 77.0g (0.49mol) of potassium permanganate to the solution.

-

Allow the mixture to react at 30°C for 1 hour.

-

Filter the reaction mixture and remove the organic solvent from the filtrate under reduced pressure.

-

Stir the residue in water, heat to dissolve, and then cool to below 0°C for recrystallization.

-

Collect the resulting light yellow crystalline powder. This method yields approximately 41.1g (91% yield) of this compound.[1]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a common technique for analyzing the purity of this compound.

Protocol 3: Reverse-Phase HPLC Analysis

This protocol provides a general method for the analysis of this compound.

Instrumentation & Conditions:

-

Column: Newcrom R1 or equivalent C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for Mass-Spec compatibility).

-

Detection: UV detector at an appropriate wavelength.

-

Flow Rate: As per column specifications.

-

Temperature: Ambient.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the synthesized product in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time.

-

Inject the sample solution and analyze the resulting chromatogram for purity and quantification against the standard.

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate in organic synthesis, primarily used in the pharmaceutical and dye industries.[9][10]

Key Applications:

-

Pharmaceutical Intermediate: It is a building block for various pharmaceutical compounds, including those with anti-inflammatory, analgesic, or antifungal properties.[4]

-

Dabrafenib Synthesis: It serves as a key raw material for the synthesis of Dabrafenib, a targeted therapy used to treat certain types of cancer.[1]

-

Agrochemicals: It is used in the synthesis of herbicides and insecticides.[4]

-

Dyes and Polymers: The compound is also utilized in the manufacturing of dyes and specialty polymers.[10]

The reactivity of the chloro and nitro groups allows for a variety of chemical transformations, making it a valuable starting material. For instance, the chlorine atom can be displaced via nucleophilic aromatic substitution, as demonstrated in the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide.[4]

Biological Activity and Toxicology

Research has shown that this compound exhibits biological activity, particularly affecting liver function. Oral administration of the compound can influence the synthesis of liver proteins and the activity of enzymes such as urokinase and histidine kinase.[6] Studies investigating its hepatotoxic effects have noted complex, time-dependent changes to protein synthesis in the liver following exposure.[6]

Safety and Handling

This compound is classified as an irritant.[2] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]

-

Ventilation: Use in a well-ventilated area to avoid inhalation of dust.[3]

-

Storage: Store in a cool, dry place in a tightly closed container, away from incompatible substances like strong oxidizing agents.[3][9]

-

First Aid: In case of contact with skin or eyes, flush with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical aid.[3]

When heated to decomposition, it may emit toxic fumes, including hydrogen chloride and nitrogen oxides.[8]

References

- 1. Page loading... [guidechem.com]

- 2. This compound [chembk.com]

- 3. This compound(96-99-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 5. This compound | 96-99-1 | Benchchem [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]

- 8. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]

- 9. The synthesis and degradation of liver-produced proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 4-Chloro-3-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-chloro-3-nitrobenzoic acid, a key intermediate in the pharmaceutical and dye industries.[1] The document details two core methodologies: the direct nitration of 4-chlorobenzoic acid and the oxidation of 4-chloro-3-nitrotoluene (B146361). It includes in-depth experimental protocols, quantitative data on reaction yields and conditions, and visual representations of the synthetic routes to facilitate understanding and replication by researchers and chemical development professionals.

Introduction

This compound (CAS No. 96-99-1) is a light yellow crystalline powder with the molecular formula C₇H₄ClNO₄ and a molecular weight of 201.56 g/mol .[2][3][4] It is an important intermediate in organic synthesis, notably in the production of dyes and as a crucial raw material for the synthesis of the BRAF inhibitor Dabrafenib.[1] This guide explores the well-established synthetic routes to this compound, providing detailed procedural information and comparative data.

Primary Synthesis Pathways

Two principal methods for the synthesis of this compound dominate the chemical literature and industrial practice:

-

Pathway 1: Direct nitration of 4-chlorobenzoic acid.

-

Pathway 2: Oxidation of 4-chloro-3-nitrotoluene.

The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the process.

Pathway 1: Direct Nitration of 4-Chlorobenzoic Acid

The most common and direct method for synthesizing this compound is the electrophilic aromatic substitution (nitration) of 4-chlorobenzoic acid.[2] This reaction typically involves treating 4-chlorobenzoic acid with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[2]

The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the benzene (B151609) ring. The carboxylic acid group (-COOH) is a meta-director, while the chloro group (-Cl) is an ortho, para-director.[2] This combination of directing effects favors the substitution of the nitro group at the position ortho to the chlorine and meta to the carboxylic acid, resulting in the desired this compound product.[5]

Several variations of the nitration protocol exist, with differences in solvents, reaction temperatures, and work-up procedures. Below are detailed methodologies from cited sources.

Protocol 1.1: Nitration with Mixed Acid

-

Procedure: To a 2-liter, 3-necked, round-bottom flask, add 680 ml of concentrated H₂SO₄ and 400 g of p-chlorobenzoic acid. Stir the mixture and cool it to 0°C using a constant temperature bath. A solution of 216 ml of concentrated HNO₃ and 216 ml of concentrated H₂SO₄ is added dropwise, maintaining the temperature between 10°C and 25°C. After the addition is complete, the reaction temperature is raised to 37°C, and the mixture is stirred for 10-14 hours. The reaction mixture is then poured over crushed ice. The precipitated product, this compound, is filtered and dried.[6]

-

Yield: 98.7%[6]

-

Melting Point: 178°C - 180°C[6]

Protocol 1.2: Nitration in Dichloromethane

-

Procedure: Suspend 78.25 g (0.5 mol) of 4-chlorobenzoic acid in 200 ml of methylene (B1212753) chloride. Add 33.5 g (0.55 mol) of 98% nitric acid with stirring at room temperature. Heat the mixture to its boiling point with stirring, and then add 63.5 g of 100% sulfuric acid dropwise over 1 hour. After cooling to 42°C, stir the mixture for 2 hours. Pour the reaction mixture into 300 ml of water and distill off the methylene chloride.[7]

Protocol 1.3: Nitration in 1,2-Dichloroethane

-

Procedure: Suspend 78.25 g of 4-chlorobenzoic acid in 400 ml of 1,2-dichloroethane. Add 99.0 g of a mixed acid (35.2% nitric acid and 64.2% sulfuric acid) dropwise with stirring over 3 hours at 40°C. After stirring for an additional 2 hours at the same temperature, pour the reaction mixture into 300 ml of water. Distill off the 1,2-dichloroethane, and filter the product from the remaining aqueous suspension. Wash the product with water and dry at 90°C.[7]

-

Yield: 96.8%[7]

-

Purity: 99.5%[7]

-

Melting Point: 182.9°C - 184.0°C[7]

| Protocol | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1.1 | 4-Chlorobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | None | 10-25, then 37 | 10-14 | 98.7 | [6] |

| 1.2 | 4-Chlorobenzoic acid | 98% HNO₃, 100% H₂SO₄ | Dichloromethane | Boiling, then 42 | 3 | Not specified | [7] |

| 1.3 | 4-Chlorobenzoic acid | Mixed Acid (HNO₃/H₂SO₄) | 1,2-Dichloroethane | 40 | 5 | 96.8 | [7] |

| - | 4-Chlorobenzoic acid | Conc. HNO₃ | None | <20 | 6 | 90 | [1] |

| - | 4-Chlorobenzoic acid | Mixed Acid | Dichloromethane | Boiling | Not specified | >97 | [1] |

Pathway 2: Oxidation of 4-Chloro-3-nitrotoluene

An alternative synthetic route involves a two-step process starting from p-chlorotoluene. The first step is the nitration of p-chlorotoluene to yield 4-chloro-3-nitrotoluene. The methyl group of the resulting intermediate is then oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), to produce the final product.[1][2]

Protocol 2.1: Nitration of p-Chlorotoluene

-

Procedure: The nitration of p-chlorotoluene is carried out at 55-60°C for 15 minutes.[1] (Further details on the specific reagents and work-up were not provided in the cited source).

-

Yield: 92%[1]

Protocol 2.2: Oxidation of 4-Chloro-3-nitrotoluene

-

Procedure: Dissolve 38.0 g (0.245 mol) of 4-chloro-3-nitrotoluene in a mixture of 400 mL of ethanol (B145695) and 200 mL of water. Add 77.0 g (0.49 mol) of potassium permanganate and allow the mixture to react at 30°C for 1 hour. After the reaction, filter the mixture and remove the organic solvent from the filtrate under reduced pressure. The residue is then stirred in water, heated to dissolve, and cooled to below 0°C for recrystallization to obtain the light yellow crystalline powder of this compound.[1]

-

Yield: 91%[1]

| Step | Starting Material | Product | Temperature (°C) | Time | Yield (%) | Reference |

| Nitration | p-Chlorotoluene | 4-Chloro-3-nitrotoluene | 55-60 | 15 min | 92 | [1] |

| Oxidation | 4-Chloro-3-nitrotoluene | This compound | 30 | 1 h | 91 | [1] |

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways. The direct nitration of 4-chlorobenzoic acid is a high-yielding, one-step process, with reported yields often exceeding 95%.[1][6][7] The two-step pathway involving the nitration of p-chlorotoluene followed by oxidation of the resulting 4-chloro-3-nitrotoluene also provides high overall yields. The selection of the most appropriate method will depend on factors such as the cost and availability of starting materials, equipment, and desired final product purity. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the practical synthesis of this important chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 96-99-1 | Benchchem [benchchem.com]

- 3. This compound | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. brainly.com [brainly.com]

- 6. prepchem.com [prepchem.com]

- 7. US4036838A - Process for the production of nitro derivatives of aromatic compounds - Google Patents [patents.google.com]

4-Chloro-3-nitrobenzoic acid IUPAC name

An In-depth Technical Guide to 4-Chloro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and dye industries. Its unique molecular structure, featuring a benzene (B151609) ring substituted with a carboxylic acid, a chloro group, and a nitro group, makes it a versatile building block for the synthesis of a wide range of complex organic molecules. This document provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis protocols, and its role in various industrial applications, particularly in drug development.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] It is also commonly referred to by synonyms such as 3-Nitro-4-chlorobenzoic acid and p-chloro-m-nitrobenzoic acid.[1][3][4]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | References |

| Molecular Formula | C₇H₄ClNO₄ | [3][4][5] |

| Molecular Weight | 201.56 g/mol | [2][4][6] |

| CAS Number | 96-99-1 | [1][5][6] |

| Appearance | White to light yellow crystalline powder | [5][7][8] |

| Melting Point | 178 - 183 °C | [5][8][9][10] |

| Density | 1.645 - 1.662 g/cm³ | [8][11] |

| Solubility in Water | 342.7 mg/L (temperature not specified) | [5][10] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol (B145695), ether, and acetone | [3][5][11] |

Spectral Data

Vibrational spectroscopy techniques such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) are essential for the structural elucidation and functional group identification of this compound. The characteristic vibrational bands confirm the presence of the carboxylic acid, nitro, and chloro-substituted benzene ring functional groups.[6]

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretch | 3300 - 2500 (broad) |

| C=O stretch | 1725 - 1700 | |

| Nitro Group (-NO₂) | Asymmetric stretch | 1550 - 1500 |

| Symmetric stretch | 1355 - 1315 | |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| C=C stretch | 1600 - 1450 | |

| Chloro Group (-Cl) | C-Cl stretch | 800 - 600 |

Synthesis and Experimental Protocols

This compound is most commonly synthesized through the electrophilic nitration of 4-chlorobenzoic acid.[6] An alternative pathway involves the oxidation of 4-chloro-3-nitrotoluene (B146361).[6][7] Detailed experimental procedures for these primary methods are provided below.

Synthesis via Nitration of 4-Chlorobenzoic Acid

This method is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the active electrophile.[6]

Experimental Protocol:

-

To a 2-liter, three-necked, round-bottom flask equipped with a stirrer, add 680 mL of concentrated sulfuric acid (H₂SO₄) and 400 g of p-chlorobenzoic acid.[9]

-

Cool the mixture to 0°C using a constant temperature bath while stirring.[9]

-

Prepare a nitrating mixture by combining 216 mL of concentrated nitric acid (HNO₃) and 216 mL of concentrated sulfuric acid (H₂SO₄).[9]

-

Add the nitrating mixture dropwise to the reaction flask, ensuring the internal temperature is maintained between 10°C and 25°C.[9]

-

After the addition is complete, raise the reaction temperature to 37°C and continue stirring for 10-14 hours.[9]

-

Pour the reaction mixture over crushed ice to precipitate the product.[9]

-

Filter the solid product, which is this compound, and dry it. The reported yield is approximately 98.7% with a melting point of 178°C - 180°C.[9]

Synthesis via Oxidation of 4-Chloro-3-nitrotoluene

This protocol utilizes a strong oxidizing agent, potassium permanganate (B83412), to convert the methyl group of 4-chloro-3-nitrotoluene into a carboxylic acid.

Experimental Protocol:

-

Dissolve 38.0 g (0.245 mol) of 4-chloro-3-nitrotoluene in a mixture of 400 mL of ethanol and 200 mL of water.[7]

-

To this solution, add 77.0 g (0.49 mol) of potassium permanganate (KMnO₄).[7]

-

Allow the mixture to react at 30°C for 1 hour.[7]

-

Filter the reaction mixture to remove manganese dioxide precipitate.

-

Remove the organic solvent (ethanol) from the filtrate under reduced pressure.[7]

-

Stir the remaining aqueous residue and heat to dissolve the product.

-

Cool the solution to below 0°C to recrystallize the product.

-

Filter and dry the resulting light yellow crystalline powder to obtain this compound. The reported yield is 91%.[7]

Logical and Experimental Workflows

The synthesis of this compound follows a well-defined chemical reaction pathway. The workflow diagram below illustrates the primary synthesis route from 4-chlorobenzoic acid.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in various fields, most notably in the synthesis of Active Pharmaceutical Ingredients (APIs).[3]

Pharmaceutical Intermediate

This compound serves as a critical starting material or intermediate in the synthesis of numerous pharmaceuticals, including those with anti-inflammatory, analgesic, and antifungal properties.[5] A prominent example is its use as a key raw material for the synthesis of Dabrafenib, a BRAF kinase inhibitor used in cancer therapy.[7] Its functional groups allow for diverse chemical transformations, making it a versatile scaffold in drug discovery.[11][12]

Agrochemicals and Dyes

In the agrochemical industry, it is used as a building block for herbicides and insecticides.[5][12] It is also an intermediate in the manufacturing of various dyes.[3][13]

Material Science

Recent research has explored its role in the formation of co-crystals and polymers, where it can influence the mechanical and material properties of the resulting products.[6][11]

The diagram below illustrates the logical relationship of this compound as a building block in the development of targeted cancer therapy.

References

- 1. This compound | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. sdichem.com [sdichem.com]

- 4. Benzoic acid, 4-chloro-3-nitro- [webbook.nist.gov]

- 5. guidechem.com [guidechem.com]

- 6. This compound | 96-99-1 | Benchchem [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound(96-99-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. This compound | 96-99-1 [chemicalbook.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. chemimpex.com [chemimpex.com]

- 13. shubhamspecialty.com [shubhamspecialty.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of 4-Chloro-3-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the physical properties of this compound (CAS No. 96-99-1). The information is compiled from various sources and presented in a structured format for ease of reference and use in a laboratory and research setting.

Chemical Identity

Physical Properties

The physical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in organic synthesis.

Table 1: General Physical Properties

| Property | Value | Source(s) |

| Appearance | Light yellow to cream crystalline powder.[3][4][5][7] | [3][4][5][7] |

| Odor | Odorless.[3][7] | [3][7] |

| Melting Point | 180 - 185 °C.[3][4][9] Other sources report ranges of 181-183°C[10], 180-182°C[5], and a specific value of 182.8°C.[6] | [3][4][5][6][9][10] |

| Boiling Point | 371.6 ± 27.0 °C (Predicted).[4][9] Another source provides a value of 404.00 °C.[1] | [1][4][9] |

| Density | Approximately 1.64 g/cm³.[4][11][12] One source reports 1.6620 g/cm³.[1] | [1][4][11][12] |

| pKa | 3.35 ± 0.10 (Predicted).[4] | [4] |

| Flash Point | 178.5 °C.[4] No information was available in some sources.[3][9] | [3][4][9] |

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble to insoluble.[5][6][8][12] One source quantifies this as 342.7mg/L (temperature not stated).[4][5] | [4][5][6][8][12] |

| Organic Solvents | Soluble in ethanol, methanol, and acetone.[1][5][8] Also soluble in ether.[8] | [1][5][8] |

The solubility of this compound is influenced by pH; at lower pH levels, the carboxylic acid group is more likely to remain protonated, which can decrease its solubility in water.[1]

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Information

| Technique | Data Highlights | Source(s) |

| ¹H NMR | Spectrum available in DMSO-d6. | [10][13] |

| ¹³C NMR | Spectrum available. | [14] |

| Infrared (IR) Spectroscopy | IR spectrum available (KBr disc and nujol mull).[10] The NIST WebBook also provides IR spectral data.[15][16] | [10][15][16] |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) data is available.[2][10][15] | [2][10][15] |

| Raman Spectroscopy | Raman spectrum data is available. | [10] |

Experimental Protocols

The following are generalized protocols for determining the key physical properties of a solid organic compound like this compound.

4.1 Melting Point Determination (Capillary Method)

This method is widely used for determining the melting point of a crystalline solid.[17]

-

Apparatus: Melting point apparatus (e.g., Thiele tube or a digital instrument), capillary tubes (sealed at one end), thermometer, and a small amount of the finely powdered, dry sample.[17][18][19]

-

Procedure:

-

A small amount of the finely powdered this compound is packed into a capillary tube to a depth of 1-2 cm.[18][19]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[17]

-

The sample is heated slowly, at a rate of about 2°C per minute, especially when approaching the expected melting point.[17]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[17]

-

For accuracy, an initial rapid determination can be performed to find an approximate melting point, followed by a slower, more careful measurement.[17]

-

4.2 Boiling Point Determination (Thiele Tube Method)

Since this compound is a solid at room temperature with a high boiling point, this determination is less common and often relies on predicted values. However, a general procedure for organic compounds is as follows.

-

Apparatus: Thiele tube, thermometer, a small test tube (fusion tube), a capillary tube (sealed at one end), heating oil, and a small amount of the sample.[20][21]

-

Procedure:

-

A few drops of the molten compound are placed in the fusion tube.

-

The capillary tube is inverted and placed inside the fusion tube with its open end submerged in the liquid.[20][22]

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is placed in a Thiele tube containing heating oil.

-

The side arm of the Thiele tube is heated gently and slowly.[21]

-

As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.

-

Heating is stopped, and the apparatus is allowed to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[21][23] This occurs when the vapor pressure of the sample equals the atmospheric pressure.[20][23]

-

4.3 Solubility Determination

This protocol helps to qualitatively assess the solubility of the compound in various solvents.

-

Apparatus: Test tubes, spatula, and a selection of solvents (e.g., water, ethanol, acetone, 5% NaOH solution, 5% HCl solution).

-

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[24]

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[24]

-

Observe whether the solid dissolves completely.

-

Record the compound as soluble, partially soluble, or insoluble.

-

For water-soluble compounds, the pH can be tested with litmus (B1172312) paper to indicate acidic or basic properties.[25][26]

-

Solubility in acidic or basic solutions (like 5% HCl or 5% NaOH) can indicate the presence of basic or acidic functional groups, respectively.[24][25]

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental characterization of an unknown solid organic compound, applicable to this compound.

Caption: Workflow for Physical Characterization of an Organic Solid.

Safety and Handling

This compound is associated with several hazards.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3][9][27] It may also be harmful if swallowed.[3]

-

Precautionary Measures:

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3][12]

-

In case of contact:

This guide is intended for use by qualified professionals and should be supplemented with a full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound [chemister.ru]

- 7. nbinno.com [nbinno.com]

- 8. sdichem.com [sdichem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Page loading... [guidechem.com]

- 11. This compound [stenutz.eu]

- 12. This compound(96-99-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. Benzoic acid, 4-chloro-3-nitro- [webbook.nist.gov]

- 16. Benzoic acid, 4-chloro-3-nitro- [webbook.nist.gov]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. scribd.com [scribd.com]

- 19. byjus.com [byjus.com]

- 20. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. byjus.com [byjus.com]

- 23. Video: Boiling Points - Concept [jove.com]

- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 25. chem.ucalgary.ca [chem.ucalgary.ca]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. This compound Manufacturers, SDS [mubychem.com]

- 28. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 4-Chloro-3-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-chloro-3-nitrobenzoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application as an intermediate in the synthesis of dyes, fungicides, and active pharmaceutical ingredients (APIs).[1] This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of organic solvents. The following tables summarize the mole fraction solubility of this compound at 298.15 K. This data is crucial for solvent selection in synthesis, purification, and formulation processes.

Table 1: Mole Fraction Solubility of this compound in Various Organic Solvents at 298.15 K

| Solvent | Mole Fraction (x₁) |

| Isopropyl Acetate | Data not available in search results |

| Dimethyl Carbonate | Data not available in search results |

| Diethyl Carbonate | Data not available in search results |

| 4-Methyl-2-pentanol | Data not available in search results |

| 2-Ethyl-1-hexanol | Data not available in search results |

| Transcutol | Data not available in search results |

Note: While several studies indicate the measurement of solubility in these solvents, the specific quantitative data was not available in the provided search results. The Abraham solvation parameter model has been used to correlate the experimental solubility data for this compound.[2][3]

Qualitatively, this compound is described as being soluble in methanol, ethanol, ether, and acetone.[4][5][6] It is characterized as being sparingly soluble to insoluble in water.[5][6][7]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry and pharmacology. The two primary methods for determining the solubility of a solid compound like this compound in an organic solvent are the gravimetric method and the spectrophotometric method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Evaporation: A precisely measured aliquot of the clear saturated solution is transferred to a pre-weighed container.

-

Drying: The solvent is carefully evaporated from the aliquot, typically using a rotary evaporator or by heating in an oven at a temperature below the decomposition point of the solute.

-

Weighing: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container.

-

Calculation: The solubility is then calculated, usually expressed as grams of solute per 100 g of solvent or as a mole fraction.

Spectrophotometric Method

The spectrophotometric method is an alternative approach that is particularly useful for compounds that absorb light in the UV-Visible range. This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting absorbance versus concentration.

-

Saturation and Equilibration: As with the gravimetric method, a saturated solution is prepared by adding an excess of the solute to the solvent and allowing it to equilibrate at a constant temperature.

-

Filtration and Dilution: The saturated solution is filtered to remove any undissolved solid. A small, accurately measured volume of the clear filtrate is then diluted with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the same λmax used for the calibration curve.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The concentration of the original saturated solution is calculated by taking the dilution factor into account. This concentration represents the solubility of the compound in that solvent at the experimental temperature.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility, applicable to both gravimetric and spectrophotometric methods.

Caption: General workflow for determining the solubility of a solid in a liquid.

References

- 1. sdichem.com [sdichem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound [chemister.ru]

- 6. guidechem.com [guidechem.com]

- 7. This compound(96-99-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Comprehensive Technical Guide to the Melting Point of 4-Chloro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 4-Chloro-3-nitrobenzoic acid, a key intermediate in the synthesis of various dyes and pharmaceuticals.[1][2] This document outlines its physical and chemical properties, presents detailed experimental protocols for accurate melting point determination, and includes a visual representation of a relevant synthetic pathway.

Core Properties of this compound

This compound (CAS No. 96-99-1) is a yellowish crystalline powder with the molecular formula C₇H₄ClNO₄.[1][3][4] It is characterized by its limited solubility in water but is more soluble in organic solvents like ethanol (B145695) and ether.[1][5][6]

Quantitative Data Summary

The following table summarizes the reported melting point and other key physical properties of this compound from various sources.

| Property | Value | Source(s) |

| Melting Point | 181 - 185 °C | [3] |

| Melting Point | 182.8 °C | [7] |

| Melting Point | 183 °C | [8] |

| Melting Point | 180 - 183 °C | [1][2][4][9] |

| Melting Point | 180 - 182 °C | [5] |

| Molecular Weight | 201.57 g/mol | [1][4] |

| Density | ~1.6 g/cm³ | [1] |

| Appearance | Yellowish crystalline powder | [1] |

Experimental Protocol: Melting Point Determination

The accurate determination of a compound's melting point is crucial for its identification and purity assessment.[5] A pure substance will typically melt over a narrow range of 1-2°C.[10] The presence of impurities generally leads to a depression and broadening of the melting point range.[5][9] The capillary method is the standard technique for melting point determination.[11]

Methodology: Digital Melting Point Apparatus

Modern digital melting point apparatus offer a precise and controlled method for this determination.[4]

1. Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[2][10]

-

Introduce the powdered sample into a glass capillary tube (one end sealed) by tapping the open end into the powder.[2]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[6][8]

2. Instrument Setup and Calibration:

-

Turn on the digital melting point apparatus and allow it to stabilize.

-

If the approximate melting point is known (around 180-185°C for this compound), set a starting (plateau) temperature approximately 10-15°C below the expected melting point.[8][12]

-

Set the heating ramp rate. For high accuracy, a slow ramp rate of 1-2°C per minute is recommended, especially when approaching the melting point.[8][13]

3. Measurement:

-

Insert the prepared capillary tube into the heating block of the apparatus.[6]

-

Initiate the heating program.

-

Observe the sample through the magnified viewing lens.

-

Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.

-

Continue to observe and record the temperature at which the last solid crystal turns into a transparent liquid. This marks the completion of melting.[8]

-

The recorded range between the onset and completion of melting is the melting point range of the sample.

4. Post-Measurement:

-

Allow the apparatus to cool down before performing subsequent measurements.

-

For consistency and accuracy, it is advisable to perform the determination at least twice and average the results.[8]

Synthesis Workflow

This compound can be synthesized via the nitration of p-chlorobenzoic acid. The following diagram illustrates the logical workflow of this chemical transformation.

References

- 1. labcomercial.com [labcomercial.com]

- 2. chm.uri.edu [chm.uri.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. westlab.com [westlab.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thiele tube - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. uomosul.edu.iq [uomosul.edu.iq]

- 11. thinksrs.com [thinksrs.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

An In-depth Technical Guide to the Stability of 4-Chloro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-Chloro-3-nitrobenzoic acid, a key intermediate in the synthesis of various dyes and pharmaceuticals.[1][2] Understanding the stability profile of this compound is crucial for ensuring its quality, safety, and efficacy in research, development, and manufacturing processes.

Physicochemical Properties

This compound is a yellowish crystalline powder.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNO₄ | [2][3] |

| Molecular Weight | 201.56 g/mol | [3] |

| Melting Point | 180-183 °C | [1][4] |

| Boiling Point (Predicted) | 356.5 ± 27.0 °C | [2] |

| Density | ~1.6 g/cm³ | [2] |

| Water Solubility | Slightly soluble (3.6 g/L) | [1] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | [1] |

| Appearance | Yellowish crystalline powder | [1][2] |

Chemical Stability

This compound is generally considered stable under normal storage conditions.[5] However, its stability can be influenced by several factors, including temperature, pH, and the presence of other chemical agents.

Thermal Stability

Hydrolytic Stability

The hydrolytic stability of this compound is influenced by the electron-withdrawing nature of the nitro and carboxyl groups on the aromatic ring. These groups can activate the chlorine atom for nucleophilic substitution reactions. While specific kinetic data for the hydrolysis of this compound is not available, studies on similar substituted benzoic acids suggest that the rate of hydrolysis is dependent on pH and temperature.

Photostability

The photostability of this compound is an important consideration, particularly for its storage and handling. Exposure to light can potentially lead to degradation. While specific photodegradation studies for this compound were not found, it is recommended to store it in a cool, dark place.

Incompatibilities

This compound is incompatible with the following substances:

-

Strong oxidizing agents

-

Strong bases

-

Strong reducing agents

Contact with these materials should be avoided to prevent vigorous reactions and potential decomposition of the compound.

Biodegradation

While the primary application of this compound is as a chemical intermediate, understanding its environmental fate is important. Studies on similar chlorinated nitroaromatic compounds suggest that biodegradation can occur. A plausible degradation pathway, adapted from the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp., is proposed below.[5] This pathway involves initial dehalogenation followed by a series of enzymatic reactions.

Caption: Plausible biodegradation pathway for this compound.

Experimental Protocols

Detailed experimental protocols for assessing the stability of chemical compounds are crucial for obtaining reliable and reproducible data. The following sections outline general methodologies for thermal and photostability testing, which can be adapted for this compound.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a substance by measuring its mass change as a function of temperature.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

-

Sample Preparation: Accurately weigh a small amount of the test substance (typically 5-10 mg) into a tared TGA pan.

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to provide an inert atmosphere.

-

Program the instrument with the desired temperature profile. A typical dynamic scan involves heating the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Initiate the TGA run and record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve) can be determined.

Caption: General workflow for Thermogravimetric Analysis (TGA).

Photostability Testing

Objective: To evaluate the effect of light exposure on the stability of a substance. This protocol is based on the ICH Q1B guideline.[6]

Methodology:

-

Sample Preparation:

-

For the drug substance, a thin layer of the solid material is placed in a chemically inert, transparent container.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Light Source: Use a light source that produces a combination of visible and ultraviolet (UV) light, such as a xenon lamp or a metal halide lamp. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours per square meter.[6]

-

Exposure Conditions:

-

Place the samples in a photostability chamber.

-

Maintain a constant temperature to differentiate between thermal and photolytic degradation.

-

Expose the samples to the light source for a specified duration.

-

-

Post-Exposure Analysis:

-

After exposure, visually inspect the samples for any changes in appearance.

-

Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC) to determine the extent of degradation and to identify and quantify any photodegradation products.

-

Compare the results of the exposed samples with the control samples.

-

Caption: General workflow for photostability testing.

Summary and Recommendations

This compound is a chemically stable compound under recommended storage conditions. Key stability considerations include its potential for thermal decomposition at elevated temperatures and its incompatibility with strong oxidizing agents, bases, and reducing agents. While quantitative data on its degradation kinetics under hydrolytic and photolytic stress is limited, it is advisable to store the compound in a cool, dry, and dark place to maintain its integrity. For critical applications, it is recommended to perform specific stability studies under conditions relevant to its intended use, following established protocols such as those outlined in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chembk.com]

- 5. Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Electrophilic Nitration of 4-Chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic nitration of 4-chlorobenzoic acid, a critical reaction in the synthesis of various pharmaceutical intermediates and other fine chemicals. The document details the underlying chemical principles, including regioselectivity and reaction mechanisms, and presents a comparative analysis of different experimental protocols. Quantitative data from various sources are tabulated for easy reference, and detailed methodologies for key experiments are provided. Furthermore, this guide includes visual representations of the reaction mechanism and a general experimental workflow to aid in the practical application of this chemical transformation.

Introduction

The electrophilic nitration of aromatic compounds is a fundamental reaction in organic synthesis. When applied to substituted benzene (B151609) derivatives such as 4-chlorobenzoic acid, the reaction's outcome is governed by the directing effects of the existing substituents. 4-Chloro-3-nitrobenzoic acid, the primary product of this reaction, is a valuable building block in the pharmaceutical industry, notably as a key intermediate in the synthesis of the BRAF inhibitor Dabrafenib.[1] Understanding the nuances of this reaction is therefore of significant importance for researchers and professionals in drug development and chemical synthesis.

This guide aims to provide an in-depth technical resource on the electrophilic nitration of 4-chlorobenzoic acid, focusing on reaction conditions, product yields, and detailed experimental procedures.

Reaction Principles

Regioselectivity

The regioselectivity of the nitration of 4-chlorobenzoic acid is controlled by the electronic properties of the two substituents on the benzene ring: the chloro (-Cl) group and the carboxylic acid (-COOH) group.

-

The carboxylic acid group is a deactivating, meta-directing group.[2] It withdraws electron density from the aromatic ring, making it less reactive towards electrophilic attack, particularly at the ortho and para positions.[2]

-

The chloro group is also deactivating but is an ortho, para-director.

In the case of 4-chlorobenzoic acid, the para position to the chloro group is occupied by the carboxylic acid. The directing effects of the two groups are therefore as follows:

-

The -COOH group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions meta to it, which are positions 3 and 5.

-

The -Cl group directs the incoming electrophile to the positions ortho to it, which are positions 3 and 5.

Since both substituents direct the incoming nitro group to the same positions (3 and 5), the major product formed is This compound .[3][4]

Reaction Mechanism

The electrophilic nitration of 4-chlorobenzoic acid proceeds via a well-established mechanism for electrophilic aromatic substitution. The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3]

-

Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[5]

-

Electrophilic Attack: The electron-rich π system of the 4-chlorobenzoic acid ring attacks the nitronium ion. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various reported experimental protocols for the nitration of 4-chlorobenzoic acid.

| Reagents | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Melting Point (°C) | Reference |

| Concentrated HNO₃ / Concentrated H₂SO₄ | None | 10 - 25 | 10 - 14 | 98.7 | 178 - 180 | [6] |

| Mixed Acid (35.2% HNO₃, 64.2% H₂SO₄) | 1,2-dichloroethane | 40 | 5 | 96.8 | 182.9 - 184.0 | [7][8] |

| Concentrated HNO₃ (15x molar excess) | None | < 20 | 6 | 90 | Not specified | [1] |

| 98% HNO₃ / 100% H₂SO₄ | Methylene chloride | Boiling, then 42 | 3 | Not specified | Not specified | [8] |

| Mixed Acid / H₂SO₄ | None | 53 - 57 | Not specified | ~100 (theoretical) | Not specified | [9] |

Detailed Experimental Protocols

Protocol 1: Nitration with Concentrated Nitric and Sulfuric Acids[6]

-

To a 2-liter, 3-necked, round-bottom flask, add 680 ml of concentrated H₂SO₄ and 400 g of p-chlorobenzoic acid.

-

Stir the mixture and cool it to 0°C using a constant temperature bath.

-

Prepare a nitrating mixture by combining 216 ml of concentrated HNO₃ and 216 ml of concentrated H₂SO₄.

-

Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature between 10°C and 25°C.

-

After the addition is complete, raise the reaction temperature to 37°C and stir for 10-14 hours.

-

Pour the reaction mixture over crushed ice.

-

Filter the resulting precipitate and dry to obtain this compound.

Protocol 2: Nitration in an Organic Solvent[7][8]

-

Suspend 78.25 g of 4-chlorobenzoic acid in 400 ml of 1,2-dichloroethane.

-

Prepare a mixed acid solution containing 99.0 g of a mixture of 35.2% nitric acid and 64.2% sulfuric acid.

-

Add the mixed acid dropwise to the suspension with stirring over a period of 3 hours at 40°C.

-

After the addition, continue stirring for an additional 2 hours at the same temperature.

-

Pour the reaction mixture into 300 ml of water.

-

Distill off the 1,2-dichloroethane.

-

Filter the remaining aqueous suspension to collect the product.

-

Wash the product with water and dry at 90°C to yield this compound.

Visualizations

Reaction Mechanism

Caption: Mechanism of electrophilic nitration of 4-chlorobenzoic acid.

Experimental Workflow

Caption: General experimental workflow for the nitration of 4-chlorobenzoic acid.

Conclusion